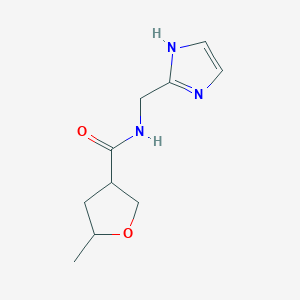![molecular formula C16H23NO3 B6645765 [2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6645765.png)
[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as HCP, and it is a member of the pyrrolidine family of compounds. HCP has been shown to have a variety of interesting properties, including its ability to modulate the activity of certain receptors in the brain.
Mécanisme D'action
The mechanism of action of HCP is not fully understood, but it is believed to involve the modulation of the activity of the CB1 receptor. This receptor is a member of the G protein-coupled receptor family, and it is involved in the regulation of a variety of physiological processes. HCP has been shown to bind to the CB1 receptor with high affinity, and it is believed to act as a partial agonist of this receptor.
Biochemical and Physiological Effects:
HCP has been shown to have a variety of biochemical and physiological effects, particularly in relation to its interaction with the CB1 receptor. Some of the effects that have been observed include the modulation of appetite, pain sensation, and mood. HCP has also been shown to have anti-inflammatory properties, and it may have potential applications in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of HCP is its ability to modulate the activity of the CB1 receptor with high selectivity and affinity. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of HCP is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on HCP. One area of interest is the development of new analogs of this compound that may have improved pharmacological properties. Another potential direction is the investigation of the role that HCP plays in the regulation of other receptors and physiological processes. Additionally, further research is needed to fully understand the mechanism of action of HCP and its potential applications in the treatment of various conditions.
Méthodes De Synthèse
The synthesis of HCP involves several steps, including the reaction of cyclohexanone with hydroxylamine to form the corresponding oxime. This is followed by a reaction with pyrrolidine to form the pyrrolidine derivative. The final step involves the reaction of the pyrrolidine derivative with 5-methylfuran-3-carboxylic acid chloride to form the desired product.
Applications De Recherche Scientifique
HCP has been the subject of a number of scientific studies, particularly in the field of neuroscience. One area of research that has received a lot of attention is the role that HCP plays in modulating the activity of certain receptors in the brain. Specifically, HCP has been shown to interact with the CB1 receptor, which is involved in the regulation of a variety of physiological processes, including appetite, pain sensation, and mood.
Propriétés
IUPAC Name |
[2-(2-hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11-9-12(10-20-11)16(19)17-8-4-6-14(17)13-5-2-3-7-15(13)18/h9-10,13-15,18H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBZJNZLLKFFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)N2CCCC2C3CCCCC3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine](/img/structure/B6645683.png)


![4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B6645699.png)

![[2-Aminoethyl(2,2,2-trifluoroethylsulfamoyl)amino]methylbenzene](/img/structure/B6645709.png)
![4-[2-(Methylsulfamoylamino)ethyl]benzoic acid](/img/structure/B6645718.png)
![1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine](/img/structure/B6645732.png)
![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)

![2-Methyl-2-[4-[(5-methylfuran-3-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6645752.png)
![2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6645760.png)

